2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

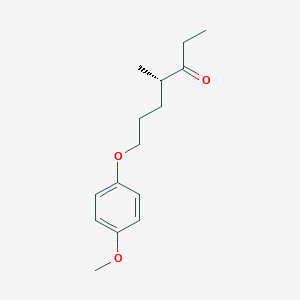

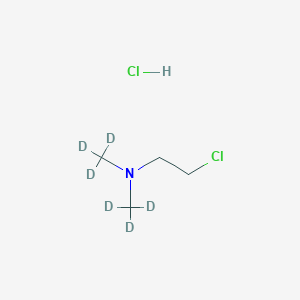

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a widely used intermediate and starting reagent for organic synthesis . It is also used as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Synthesis Analysis

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is synthesized using 2-Chloro-N,N-dimethylethylamine as a starting reagent . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis

The molecular formula of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is C4H10ClN . The molecular weight is 107.58 .Chemical Reactions Analysis

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is used as an intermediate and starting reagent for organic synthesis . It is also used in the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .Physical And Chemical Properties Analysis

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride appears as colorless to beige crystals . It has a melting point of 201-204 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Bephenium Hydroxynaphthoate

Bephenium hydroxynaphthoate is an anthelmintic drug used to treat hookworm infections. 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride acts as an intermediate in the synthesis of this drug .

Synthesis of Mepyramine

Mepyramine, also known as pyrilamine, is an antihistamine and anticholinergic. It is used in over-the-counter combination products for colds and menstrual symptoms. 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is used as an intermediate in the synthesis of mepyramine .

Synthesis of Phenyltoloxamine

Phenyltoloxamine is an antihistamine with sedative and analgesic effects. It is a component of several over-the-counter cold and allergy medications. 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is used as an intermediate in the synthesis of phenyltoloxamine .

Safety and Hazards

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is classified as toxic if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

Wirkmechanismus

Target of Action

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is primarily used as an intermediate and starting reagent for organic synthesis . The specific targets of this compound can vary depending on the particular synthesis it is being used in.

Mode of Action

The compound interacts with its targets through chemical reactions, facilitating the synthesis of various other compounds. The exact nature of these interactions would depend on the specific synthesis process .

Biochemical Pathways

As an intermediate and starting reagent, 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is involved in the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . These syntheses likely involve multiple biochemical pathways, the specifics of which would depend on the final product being synthesized.

Result of Action

The molecular and cellular effects of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride’s action would be determined by the final product of the synthesis it is used in. As an intermediate, it facilitates the creation of other compounds, which then exert their own effects .

Eigenschaften

IUPAC Name |

2-chloro-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLJZSJKRYTKTP-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCl)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)